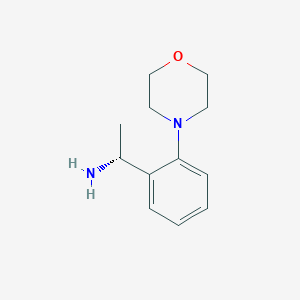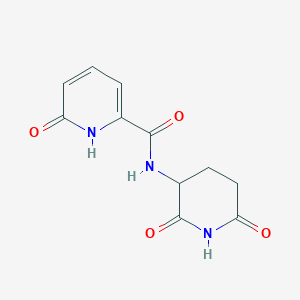![molecular formula C9H9F3O2 B13612589 1,2-Ethanediol, 1-[2-(trifluoromethyl)phenyl]-, (1R)-](/img/structure/B13612589.png)
1,2-Ethanediol, 1-[2-(trifluoromethyl)phenyl]-, (1R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediol, 1-[2-(trifluoromethyl)phenyl]-, (1R)-: is an organic compound with the molecular formula C9H9F3O2 This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,2-ethanediol moiety The (1R) configuration indicates the specific stereochemistry of the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediol, 1-[2-(trifluoromethyl)phenyl]-, (1R)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)benzaldehyde and ethylene glycol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction. For example, a common method involves the use of a Lewis acid catalyst to promote the addition of ethylene glycol to the aldehyde group of 2-(trifluoromethyl)benzaldehyde.
Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediol, 1-[2-(trifluoromethyl)phenyl]-, (1R)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1,2-Ethanediol, 1-[2-(trifluoromethyl)phenyl]-, (1R)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediol, 1-[2-(trifluoromethyl)phenyl]-, (1R)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biochemical pathways and physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Ethanediol, 1-phenyl-: This compound lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1,2-Ethanediol, 1-[4-(trifluoromethyl)phenyl]-, (1R)-: This is a positional isomer with the trifluoromethyl group attached at the 4-position of the phenyl ring.
Uniqueness
1,2-Ethanediol, 1-[2-(trifluoromethyl)phenyl]-, (1R)- is unique due to the presence of the trifluoromethyl group at the 2-position, which imparts distinct electronic and steric effects
Propiedades
Fórmula molecular |
C9H9F3O2 |
|---|---|
Peso molecular |
206.16 g/mol |
Nombre IUPAC |
1-[2-(trifluoromethyl)phenyl]ethane-1,2-diol |
InChI |
InChI=1S/C9H9F3O2/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13/h1-4,8,13-14H,5H2 |
Clave InChI |
JZWASTSARIZCDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(CO)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


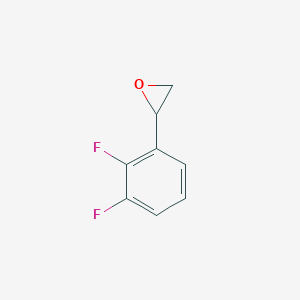





![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13612548.png)
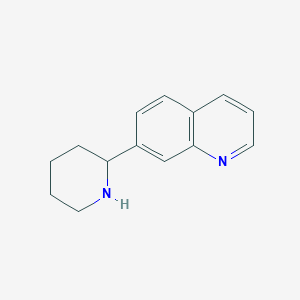
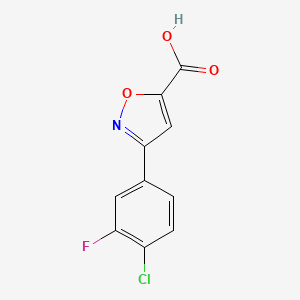

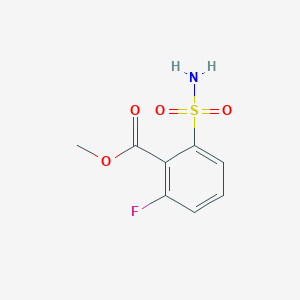
![2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carboxylicacid](/img/structure/B13612586.png)
